2-(3-(Furan-2-YL)-1H-pyrazol-5-YL)aniline
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Overview
Description
2-(3-(Furan-2-YL)-1H-pyrazol-5-YL)aniline is a heterocyclic compound that features a furan ring fused to a pyrazole ring, which is further attached to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Furan-2-YL)-1H-pyrazol-5-YL)aniline typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the reaction of alkynes with epoxides in the presence of a catalyst.
Formation of the Pyrazole Ring: The pyrazole ring is usually formed by the condensation of hydrazines with 1,3-diketones or β-keto esters.
Coupling of Furan and Pyrazole Rings: The furan and pyrazole rings are then coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and boron reagents.
Attachment of the Aniline Group: Finally, the aniline group is introduced through a nucleophilic substitution reaction, where the pyrazole-furan intermediate reacts with aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Furan-2-YL)-1H-pyrazol-5-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2-(3-(Furan-2-YL)-1H-pyrazol-5-YL)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Furan-2-YL)-1H-pyrazol-5-YL)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1,3-thiazolo[4,5-b]pyridine: Another heterocyclic compound with a furan ring, known for its biological activity.
Substituted Arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol Derivatives: Compounds with similar structural motifs and biological properties.
Ethyl 3-(furan-2-yl)propanoate: A simpler furan derivative used in various chemical applications.
Uniqueness
2-(3-(Furan-2-YL)-1H-pyrazol-5-YL)aniline stands out due to its unique combination of a furan ring, pyrazole ring, and aniline group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H11N3O |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-[5-(furan-2-yl)-1H-pyrazol-3-yl]aniline |
InChI |
InChI=1S/C13H11N3O/c14-10-5-2-1-4-9(10)11-8-12(16-15-11)13-6-3-7-17-13/h1-8H,14H2,(H,15,16) |
InChI Key |
GUONJKOWMBTFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CO3)N |
Origin of Product |
United States |
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